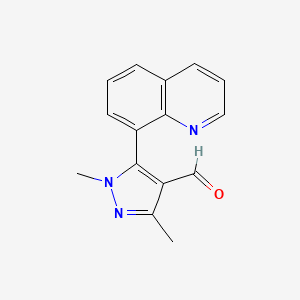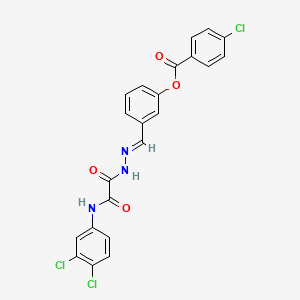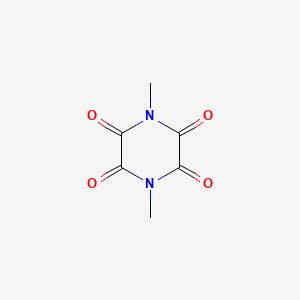![molecular formula C21H24N4O6 B12044625 N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide is a chemical compound with the molecular formula C21H24N4O6 and a molecular weight of 428.449 g/mol This compound is known for its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a malonohydrazide core
Vorbereitungsmethoden
The synthesis of N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide typically involves the reaction of malonohydrazide with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield the corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide can be compared with other similar compounds, such as N’~1~,N’~3~-bis(2-ethoxybenzylidene)malonohydrazide and N’~1~,N’~3~-bis(5,7-dichloro-2-oxo-2H-indol-3-yl)malonohydrazide . These compounds share a similar core structure but differ in the substituents attached to the malonohydrazide core. The unique properties of N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide, such as its specific substituents and their effects on its chemical and biological properties, make it distinct from these similar compounds.
Eigenschaften
Molekularformel |
C21H24N4O6 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C21H24N4O6/c1-28-16-7-5-14(9-18(16)30-3)12-22-24-20(26)11-21(27)25-23-13-15-6-8-17(29-2)19(10-15)31-4/h5-10,12-13H,11H2,1-4H3,(H,24,26)(H,25,27)/b22-12+,23-13+ |
InChI-Schlüssel |
NHXGIMIQQUHXPY-FWSOMWAYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044542.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12044547.png)




![4-(2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide](/img/structure/B12044584.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)


